N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry research
Preparation Methods
The synthesis of N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the pyrazine and indole rings. The reaction conditions typically include the use of catalysts such as palladium on carbon (Pd/C) and high temperatures to facilitate the cyclization process . Another approach involves the use of a modified Pictet-Spengler protocol, which employs p-dodecylbenzene sulfonic acid as a catalyst . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) . Substitution reactions often involve halogenation or alkylation using reagents like bromine (Br2) or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted pyrazine and indole derivatives .
Scientific Research Applications
N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its diverse biological activities make it a valuable compound for drug discovery and development. Additionally, it is used in the study of molecular interactions and pathways, contributing to a better understanding of various biological processes .
Mechanism of Action
The mechanism of action of N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, such as kinases, by binding to their active sites . This binding can disrupt normal cellular functions and lead to the observed biological effects. The compound’s structure allows it to interact with multiple targets, making it a versatile agent in therapeutic applications .
Comparison with Similar Compounds
N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide . While both compounds share a pyrazine and carboxamide moiety, the presence of the indole ring in this compound provides additional biological activity and specificity . Other similar compounds include pyrrolopyrazine derivatives, which also exhibit a range of biological activities but differ in their structural features and specific applications .
Properties
Molecular Formula |
C19H21N5O2 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[3-oxo-3-[(1-propan-2-ylindol-4-yl)amino]propyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-13(2)24-11-7-14-15(4-3-5-17(14)24)23-18(25)6-8-22-19(26)16-12-20-9-10-21-16/h3-5,7,9-13H,6,8H2,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
LGMJSNHWEXTYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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